molecular formula C21H20O4S B2709980 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene CAS No. 187460-22-6

2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene

Cat. No.: B2709980
CAS No.: 187460-22-6
M. Wt: 368.45
InChI Key: FZQWUYCYAVAIED-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene is an organic compound with the molecular formula C20H20O4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzene ring substituted with methylsulfonyl and phenylmethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(phenylmethoxy)benzene: Lacks the methylsulfonyl group, leading to different chemical properties and reactivity.

    1,4-Dimethoxybenzene: Contains methoxy groups instead of phenylmethoxy groups, resulting in different applications and reactivity.

    2-Methylsulfonyl-1,4-dimethoxybenzene: Similar structure but with methoxy groups instead of phenylmethoxy groups.

Uniqueness

2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene is unique due to the presence of both methylsulfonyl and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methylsulfonyl-1,4-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4S/c1-26(22,23)21-14-19(24-15-17-8-4-2-5-9-17)12-13-20(21)25-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQWUYCYAVAIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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